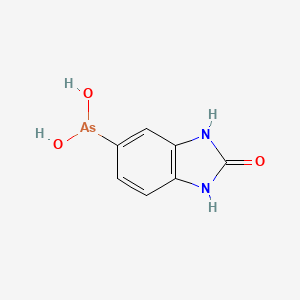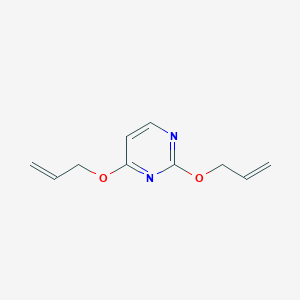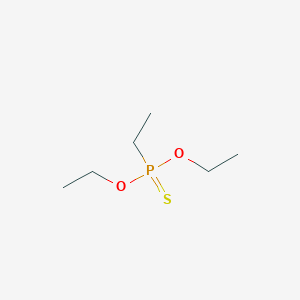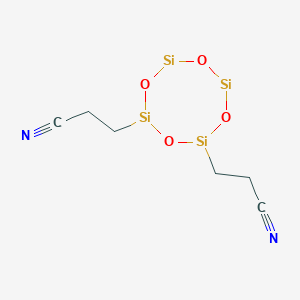![molecular formula C16H16Br2O2S B14743010 1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene CAS No. 2643-38-1](/img/structure/B14743010.png)
1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is a chemical compound with the molecular formula C16H16Br2O2S. It is known for its unique structure, which includes a sulfonyl group bridging two bromoethane-diyl groups, each attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with sulfonyl chloride and bromine under controlled conditions. The process generally includes:
Formation of the Sulfonyl Intermediate: Benzene is reacted with sulfonyl chloride in the presence of a catalyst such as aluminum chloride to form a sulfonyl chloride intermediate.
Bromination: The sulfonyl chloride intermediate is then reacted with bromine to introduce the bromoethane-diyl groups.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Hydroxyl Derivatives: Formed from nucleophilic substitution reactions.
Sulfone Derivatives: Resulting from oxidation reactions.
Sulfide Derivatives: Produced through reduction reactions.
Scientific Research Applications
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene involves its interaction with molecular targets through its reactive bromo and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Sulfonylbis(1-chloroethane-2,1-diyl)]dibenzene: Similar structure but with chlorine atoms instead of bromine.
1,1’-[Sulfonylbis(1-fluoroethane-2,1-diyl)]dibenzene: Fluorine atoms replace the bromine atoms.
1,1’-[Sulfonylbis(1-iodoethane-2,1-diyl)]dibenzene: Iodine atoms instead of bromine.
Uniqueness
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. Bromine atoms are more reactive than chlorine or fluorine, making this compound particularly useful in reactions requiring high reactivity .
Properties
CAS No. |
2643-38-1 |
|---|---|
Molecular Formula |
C16H16Br2O2S |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
[1-bromo-2-(2-bromo-2-phenylethyl)sulfonylethyl]benzene |
InChI |
InChI=1S/C16H16Br2O2S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
DGFZIVSUZAVFBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)CC(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


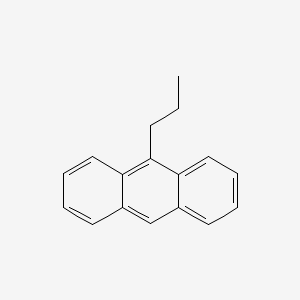
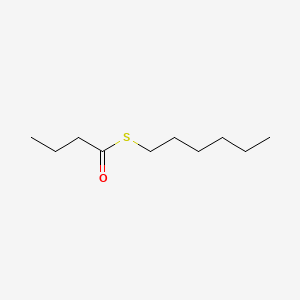
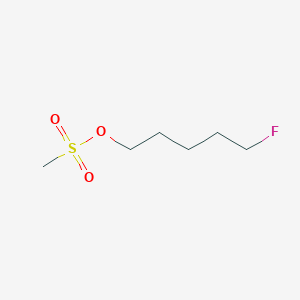


![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
